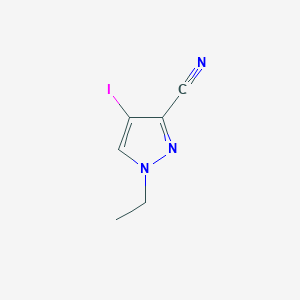

![molecular formula C14H20N4O3 B2904842 2-甲氧基-1-(2-吗啉代-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-基)乙烷-1-酮 CAS No. 2189434-24-8](/img/structure/B2904842.png)

2-甲氧基-1-(2-吗啉代-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a morpholinylchalcone derivative . It is used as a building block for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .

Synthesis Analysis

The synthesis of this compound involves a practical protocol developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine via the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are formed upon treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane and are converted to the desired 4-aminopyridopyrimidines with NaOMe/MeOH through a Dimroth rearrangement .Molecular Structure Analysis

The molecular structure of this compound was confirmed on the basis of elemental analyses and spectral data .Chemical Reactions Analysis

The compound reacts with 6-aminothiouracil to form a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .科学研究应用

帕金森病成像

- 合成 [11C]HG-10-102-01 用于帕金森病中的 LRRK2 酶成像:本研究重点合成一种与所讨论化合物相关的化合物,用作帕金森病的 PET 成像剂。合成涉及多个步骤,包括 O-[11C]甲基化,以创建用于成像 LRRK2 酶的示踪剂,这在帕金森病研究中具有重要意义(王、高、徐和郑,2017)。

抗炎和镇痛剂

- 合成衍生自维斯纳吉酮和凯林酮的新型化合物:本研究涉及合成新的杂环化合物,包括那些与所讨论化合物结构相似的化合物,具有潜在的抗炎和镇痛特性。发现这些化合物是有效的 COX-2 抑制剂,并显示出显着的镇痛和抗炎活性(Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

化学合成和反应

- 相关化合物的化学合成:Voskressensky 等人进行的一项研究。(2015)详细介绍了涉及与乙炔二羧酸酯和丙酸甲酯反应的类似化合物的合成,导致复杂的产品混合物。这项研究有助于更广泛地了解涉及类似化合物的化学反应和合成(Voskressensky、Kovaleva、Borisova、Titov、Toze、Listratova、Khrustalev 和 Varlamov,2015)。

乙酰胆碱酯酶激活剂

- 羟亚氨基衍生物作为磷酸化乙酰胆碱酯酶激活剂的研究:本研究探讨了衍生自类似化合物的甲碘物及其作为磷酸化乙酰胆碱酯酶激活剂的作用,这在中毒治疗和神经学研究中具有重要意义(Franchetti、Grifantini 和 Martelli,1969)。

未来方向

作用机制

Target of Action

Similar compounds are known to inhibit tyrosine kinases , suggesting that this compound may also target these enzymes. Tyrosine kinases play a crucial role in the regulation of cell growth and differentiation, making them important targets for anticancer drugs.

Biochemical Pathways

The compound likely affects the signaling pathways regulated by tyrosine kinases . By inhibiting these enzymes, it could disrupt the signaling cascades they control, leading to altered cell growth and differentiation. The exact downstream effects would depend on the specific tyrosine kinases inhibited and the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action would likely include altered cell growth and differentiation, given its potential role as a tyrosine kinase inhibitor . In the context of cancer cells, this could result in reduced proliferation or induced cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the local concentration of its target enzymes or by interactions with other molecules in the cell. The compound’s stability could also be influenced by factors such as pH and temperature.

属性

IUPAC Name |

2-methoxy-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGUOARJVIWQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)

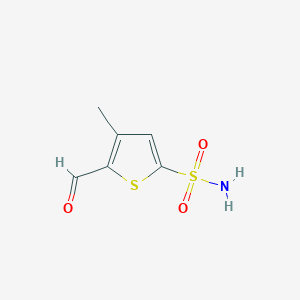

![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

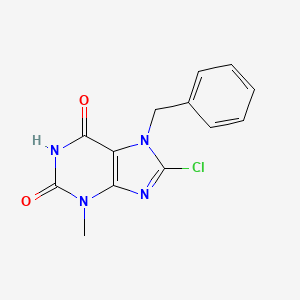

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)

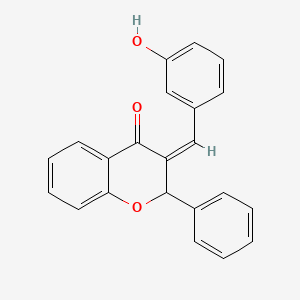

![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)